molecular formula C13H18ClNO3 B1397680 Ethyl 3-(3-pyrrolidinyloxy)benzoate hydrochloride CAS No. 1219960-96-9

Ethyl 3-(3-pyrrolidinyloxy)benzoate hydrochloride

Cat. No. B1397680
M. Wt: 271.74 g/mol
InChI Key: WKLFNZKQANRZDX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of Ethyl 3-(3-pyrrolidinyloxy)benzoate hydrochloride is determined by its molecular formula, C13H18ClNO3. For a more detailed analysis, one would need to refer to its structural diagrams and spectral data, which are typically provided by chemical databases .

Scientific Research Applications

1. Coordination Polymers and Networks

Ethyl esters of pyridinecarboxylate bridging ligands, which may include compounds similar to ethyl 3-(3-pyrrolidinyloxy)benzoate hydrochloride, have been used to create novel coordination polymers. These polymers feature unique structures combining interdigitated infinite 1D chains and interpenetrated 2D grids, contributing to advances in material science and chemistry (Ayyappan, Evans, & Lin, 2002).

2. Diiron(II) Complexes and Oxygenation Studies

In the field of inorganic chemistry, derivatives of ethyl-substituted pyridine ligands, akin to ethyl 3-(3-pyrrolidinyloxy)benzoate hydrochloride, have been synthesized and used in the study of diiron(II) complexes. These complexes serve as analogs for the diiron(II) center in enzymes and are crucial for understanding enzymatic mechanisms and designing bio-inspired catalysts (Carson & Lippard, 2006).

3. Anti-Juvenile Hormone Activity in Insects

Research in entomology has utilized compounds like ethyl 3-(3-pyrrolidinyloxy)benzoate hydrochloride to explore anti-juvenile hormone activity. These studies focus on inducing metamorphosis in insect larvae, advancing our understanding of insect development and potential pest control methods (Fujita et al., 2005).

4. Mimicking Enzyme Activity

Ethyl-substituted compounds, related to ethyl 3-(3-pyrrolidinyloxy)benzoate hydrochloride, have been synthesized to mimic the activity of enzymes like organophosphate pesticide degrading enzymes and metallo-β-lactamases. These studies are significant in medicinal chemistry, offering insights into enzyme functions and the development of therapeutic agents (Daumann et al., 2012).

Safety And Hazards

Safety data sheets (SDS) provide information about the potential hazards of a chemical compound, as well as instructions for safe handling and use . An SDS for Ethyl 3-(3-pyrrolidinyloxy)benzoate hydrochloride should be consulted for detailed safety information .

properties

IUPAC Name

ethyl 3-pyrrolidin-3-yloxybenzoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3.ClH/c1-2-16-13(15)10-4-3-5-11(8-10)17-12-6-7-14-9-12;/h3-5,8,12,14H,2,6-7,9H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKLFNZKQANRZDX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=CC=C1)OC2CCNC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 3-(3-pyrrolidinyloxy)benzoate hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.